molecular formula C20H14N2O5 B3705581 2-[4-(benzoyloxy)phenyl]-2-oxoethyl 2-pyrazinecarboxylate

2-[4-(benzoyloxy)phenyl]-2-oxoethyl 2-pyrazinecarboxylate

Cat. No.: B3705581
M. Wt: 362.3 g/mol
InChI Key: OLNLHKXJFIURPN-UHFFFAOYSA-N
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Description

2-[4-(benzoyloxy)phenyl]-2-oxoethyl 2-pyrazinecarboxylate is an organic compound characterized by its complex structure, which includes a benzoyloxy group, a phenyl ring, an oxoethyl group, and a pyrazinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzoyloxy)phenyl]-2-oxoethyl 2-pyrazinecarboxylate typically involves multi-step organic reactions. One common method starts with the esterification of 4-hydroxybenzoic acid with benzoyl chloride to form 4-(benzoyloxy)benzoic acid. This intermediate is then reacted with 2-bromoacetophenone under basic conditions to yield 2-[4-(benzoyloxy)phenyl]-2-oxoethyl bromide. Finally, this bromide is coupled with pyrazine-2-carboxylic acid in the presence of a base such as potassium carbonate to produce the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzoyloxy)phenyl]-2-oxoethyl 2-pyrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to form quinones.

    Reduction: The oxoethyl group can be reduced to an alcohol.

    Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[4-(benzoyloxy)phenyl]-2-oxoethyl 2-pyrazinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(benzoyloxy)phenyl]-2-oxoethyl 2-pyrazinecarboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pyrazinecarboxylate moiety can interact with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(benzoyloxy)phenyl]-2-oxoethyl 2-benzoylbenzoate
  • 4-(benzyloxy)phenol
  • 2-(benzyloxy)phenol

Uniqueness

2-[4-(benzoyloxy)phenyl]-2-oxoethyl 2-pyrazinecarboxylate is unique due to the presence of both a benzoyloxy group and a pyrazinecarboxylate moiety, which confer distinct chemical properties and potential biological activities. Compared to similar compounds, it offers a broader range of reactivity and applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

[2-(4-benzoyloxyphenyl)-2-oxoethyl] pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O5/c23-18(13-26-20(25)17-12-21-10-11-22-17)14-6-8-16(9-7-14)27-19(24)15-4-2-1-3-5-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNLHKXJFIURPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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